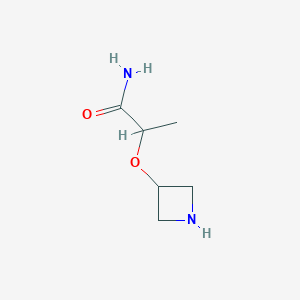![molecular formula C10H16N2O2 B13062725 [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is a heterocyclic compound with a molecular formula of C10H16N2O2 This compound features a pyrazole ring fused with an oxolane ring, making it a unique structure in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves the reaction of 1-ethyl-4-pyrazolecarboxaldehyde with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties.
Benzimidazoles: Widely used in pharmaceuticals for their antiparasitic and antifungal activities.
Uniqueness
What sets [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol apart is its unique combination of a pyrazole ring and an oxolane ring. This structure provides distinct chemical properties and potential biological activities that are not commonly found in other heterocyclic compounds.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
[2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3 |
InChIキー |
LXZMALDGKUVUTK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C2C(CCO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
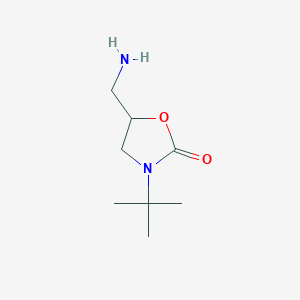
![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)
![5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)
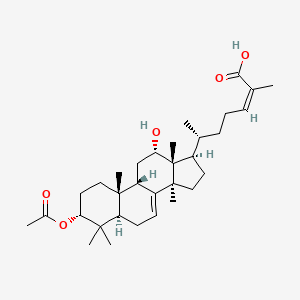
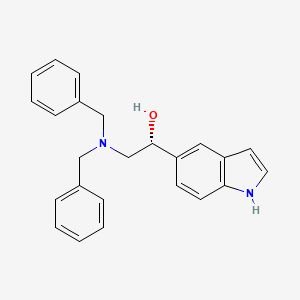

![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
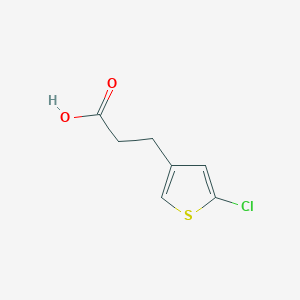

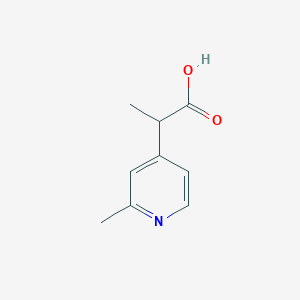

![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
